molecular formula C6H11NO B2602536 2-Hydroxy-2-methylpentanenitrile CAS No. 4111-09-5

2-Hydroxy-2-methylpentanenitrile

Cat. No.: B2602536
CAS No.: 4111-09-5
M. Wt: 113.16
InChI Key: DOTBWZRLSYDMSC-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is optically active and can be produced using specific enzymes such as hydroxynitrile lyase from Manihot esculenta .

Preparation Methods

2-Hydroxy-2-methylpentanenitrile can be synthesized through several methods:

Chemical Reactions Analysis

2-Hydroxy-2-methylpentanenitrile undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen cyanide for nucleophilic addition, phosphorus pentoxide for dehydration, and various reducing agents for reduction reactions .

Scientific Research Applications

2-Hydroxy-2-methylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylpentanenitrile involves its interaction with specific enzymes and molecular targets. For example, the enzyme hydroxynitrile lyase catalyzes the formation of this compound from aldehydes or ketones and hydrogen cyanide. The compound can also participate in nucleophilic addition reactions due to the presence of the nitrile group .

Comparison with Similar Compounds

2-Hydroxy-2-methylpentanenitrile can be compared with other cyanohydrins such as:

    2-Hydroxy-2-methylpropanenitrile: Similar in structure but with a different alkyl group.

    2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of an alkyl group.

    2-Hydroxy-2-methylbutanenitrile: Differs by one carbon in the alkyl chain.

The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .

Properties

IUPAC Name

2-hydroxy-2-methylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTBWZRLSYDMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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